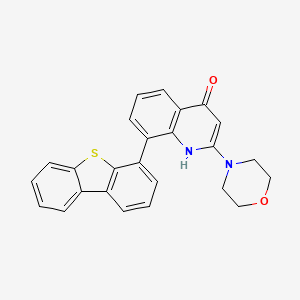

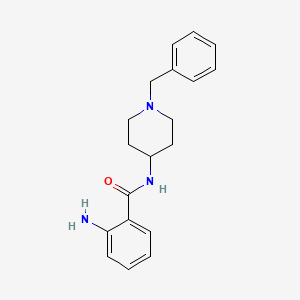

8-ジベンゾチオフェン-4-イル-2-モルホリン-4-イル-1H-キノリン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

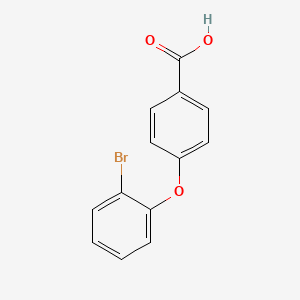

“8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one”, also known as NU7441, is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor . It has been used in scientific research due to its unique properties and offers exciting opportunities for breakthrough discoveries.

Synthesis Analysis

The synthesis of this compound involves a multiple-parallel approach, employing Suzuki cross-coupling methodology . The 8-bromo-2-morpholin-4-yl-quinolin-4-one was required as an intermediate . This compound was obtained by adapting a literature route in which thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione afforded 8-bromo-2-morpholin-4-yl-quinolin-4-one .Molecular Structure Analysis

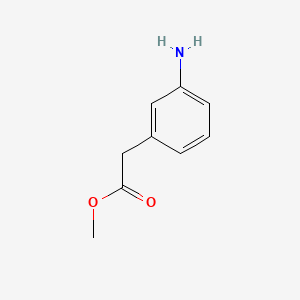

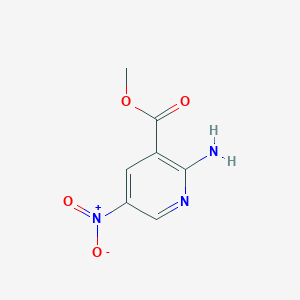

The molecular structure of this compound is represented by the empirical formula C25H19NO3S . Its InChI code is 1S/C25H19NO3S/c27-21-15-23 (26-11-13-28-14-12-26)29-24-17 (6-3-9-20 (21)24)19-8-4-7-18-16-5-1-2-10-22 (16)30-25 (18)19/h1-10,15H,11-14H2 .Chemical Reactions Analysis

As a DNA-PK inhibitor, this compound effectively sensitizes cancer cells to the cytotoxic effects of both ionizing radiation and the topoisomerase II inhibitor etoposide in cultures and in vivo .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO: 2 mg/mL, clear (Warmed) . The storage temperature is 2-8°C .科学的研究の応用

癌治療における放射線増感作用

この化合物は、放射線療法の改善を目的としたナノ粒子ベースの放射線増感戦略において使用されてきました。 . 特に、この化合物を含むPLGAナノ粒子は、前立腺癌特異的活性標的化のために調製されました。 . このアプローチは、放射線抵抗性が高いことや腫瘍組織への放射線の吸収率が低いことなど、多くの要因によって制限されている放射線療法の治療効果を高めます。 .

DNA二重鎖切断修復

この化合物は、DNA依存性タンパク質キナーゼ(DNA-PK)の阻害剤として評価されています。 . DNA-PKは、DNA二重鎖切断の修復において重要な役割を果たしており、これは最も重要なタイプのDNA損傷と考えられています。 . DNA-PKを阻害することで、この化合物は、放射線療法などのDNA損傷を誘発する治療の有効性を高める可能性があります。 .

官能化ジベンゾチオフェンの合成

この化合物は、官能化ジベンゾチオフェンの合成に使用されてきました。 . 特に、C-8またはC-9にヒドロキシまたはメトキシ置換基を持つ誘導体は活性を保持していましたが、C-7での置換は活性を低下させました。 . これは、この化合物が、所望の特性を持つ新しいジベンゾチオフェン系分子の開発に役立つ可能性を示唆しています。 .

作用機序

Target of Action

The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response, particularly in the repair of double-strand breaks. It is also involved in V(D)J recombination, which is essential for the development of the immune system .

Mode of Action

The compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its activity. This inhibition prevents the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway .

Biochemical Pathways

The inhibition of DNA-PK affects the DNA Damage Response (DDR) pathway and the PI3K/Akt/mTOR pathway . The DDR pathway is responsible for detecting and repairing damaged DNA, while the PI3K/Akt/mTOR pathway regulates cell growth and survival. By inhibiting DNA-PK, the compound disrupts these pathways, leading to an accumulation of DNA damage and potentially cell death .

Result of Action

The inhibition of DNA-PK by this compound leads to an increase in DNA damage, particularly double-strand breaks . This can result in cell cycle arrest and apoptosis, especially in cancer cells that rely on DNA-PK for survival . Therefore, this compound has potential as a therapeutic agent in cancer treatment .

Safety and Hazards

将来の方向性

The compound holds great potential for diverse applications due to its unique properties and offers exciting opportunities for breakthrough discoveries. It has been synthesized as potential inhibitors of DNA-dependent protein kinase . When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC 50 values in the low nanomolar range were observed . This suggests that it could be further explored for its potential in cancer treatment, especially in sensitizing cancer cells to the cytotoxic effects of both ionizing radiation and the topoisomerase II inhibitor etoposide .

生化学分析

Biochemical Properties

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is known for its role as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound interacts with various enzymes and proteins, including DNA-PK, mTOR, PI3Kα, ATM, and ATR. The inhibition of DNA-PK by 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one sensitizes cancer cells to the cytotoxic effects of ionizing radiation and topoisomerase II inhibitors .

Cellular Effects

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one has been shown to influence various cellular processes. It effectively sensitizes cancer cells to cytotoxic agents, leading to increased cell death. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA-PK, which plays a crucial role in DNA repair and cell survival .

Molecular Mechanism

The molecular mechanism of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one involves its binding to DNA-PK, resulting in the inhibition of its kinase activity. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, this compound exhibits selective inhibition of mTOR and PI3Kα, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one have been observed over time. The compound is stable under standard storage conditions and retains its inhibitory activity. Long-term studies have shown that it consistently sensitizes cancer cells to cytotoxic agents, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one vary with different dosages. At lower doses, it effectively sensitizes cancer cells to cytotoxic agents without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed .

Metabolic Pathways

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is involved in metabolic pathways related to DNA repair and cell survival. It interacts with enzymes such as DNA-PK, mTOR, and PI3Kα, affecting metabolic flux and metabolite levels. The inhibition of these enzymes disrupts the normal metabolic processes, leading to increased sensitivity to cytotoxic agents .

Transport and Distribution

Within cells and tissues, 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites .

Subcellular Localization

The subcellular localization of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is primarily within the nucleus, where it exerts its inhibitory effects on DNA-PK. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

特性

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-21-15-23(27-11-13-29-14-12-27)26-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKWDDMFTXIFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(N2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580298 |

Source

|

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912824-07-8 |

Source

|

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)